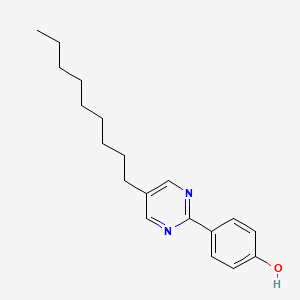
Dichloro(dimethylglyoximato)(dimethylglyoxime)rhodium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlororhodium;(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of rhodium, a transition metal, and a hydroxylamine moiety, which is known for its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(dimethylglyoximato)(dimethylglyoxime)rhodium(III) typically involves the coordination of rhodium with hydroxylamine derivatives. One common method involves the reaction of rhodium chloride with hydroxylamine in the presence of a suitable ligand under controlled temperature and pH conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through crystallization or chromatography to remove impurities and obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlororhodium;(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of rhodium.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: Ligands in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium oxides, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Applications De Recherche Scientifique
Dichlororhodium;(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine has several scientific research applications:
Mécanisme D'action
The mechanism by which Dichloro(dimethylglyoximato)(dimethylglyoxime)rhodium(III) exerts its effects involves the coordination of rhodium with various substrates, facilitating redox reactions and ligand exchange processes. The molecular targets include enzymes and DNA, where the compound can induce structural changes and affect biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlororhodium(III) complexes: These compounds share similar coordination chemistry but may differ in their reactivity and applications.
Hydroxylamine derivatives: Compounds like hydroxylamine hydrochloride have similar functional groups but lack the transition metal component.
Uniqueness
Dichlororhodium;(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine is unique due to the combination of rhodium and hydroxylamine, which imparts distinct catalytic and redox properties. This makes it particularly valuable in applications requiring both metal coordination and reactivity .
Propriétés
Numéro CAS |
39174-43-1 |
|---|---|
Formule moléculaire |
C8H16Cl2N4O4Rh |
Poids moléculaire |
406.05 g/mol |
Nom IUPAC |
dichlororhodium;(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/2C4H8N2O2.2ClH.Rh/c2*1-3(5-7)4(2)6-8;;;/h2*7-8H,1-2H3;2*1H;/q;;;;+2/p-2/b2*5-3+,6-4+;;; |
Clé InChI |
SZLIGKVZZIXKPH-KMGPWXGDSA-L |
SMILES |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.Cl[Rh]Cl |
SMILES isomérique |
C/C(=N\O)/C(=N/O)/C.C/C(=N\O)/C(=N/O)/C.Cl[Rh]Cl |
SMILES canonique |
CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.Cl[Rh]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6,7,8-Tetrahydro-2-phenyl-7-benzylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B1497319.png)

![Biphenyl-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amine](/img/structure/B1497329.png)
![(9-[1,1'-Biphenyl]-3-yl-9H-carbazol-2-yl)-boronic acid](/img/structure/B1497330.png)
![3-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1497332.png)
![disodium;4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B1497333.png)




![Methyl 4-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate](/img/structure/B1497352.png)

